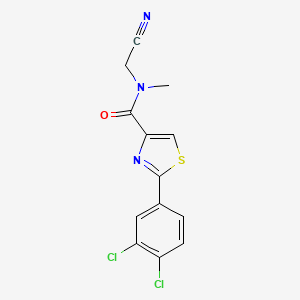
N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide, also known as CTZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CTZ is a thiazole derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties.
Applications De Recherche Scientifique
N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells. Additionally, N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide has been shown to exhibit anti-viral properties by inhibiting the replication of certain viruses such as influenza A virus.
Mécanisme D'action
The mechanism of action of N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This, in turn, leads to the inhibition of the production of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide has been shown to inhibit the replication of certain viruses such as influenza A virus by inhibiting the activity of the viral polymerase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide in lab experiments is its well-established synthesis method. N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide. One potential area of research is the development of N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide-based therapies for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential area of research is the development of N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide-based therapies for the treatment of cancer. Additionally, further research is needed to understand the potential of N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide for the treatment of viral infections.
Méthodes De Synthèse
The synthesis of N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide involves the reaction of 3,4-dichlorobenzonitrile with methyl isothiocyanate to form the intermediate 2-(3,4-dichlorophenyl)-N-methylthiourea. The intermediate is then reacted with ethyl chloroformate to form the final product, N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide. The synthesis method of N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide has been well-established and has been reported in several scientific publications.
Propriétés
IUPAC Name |
N-(cyanomethyl)-2-(3,4-dichlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3OS/c1-18(5-4-16)13(19)11-7-20-12(17-11)8-2-3-9(14)10(15)6-8/h2-3,6-7H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUHHQNTESBMQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=CSC(=N1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[1-[(4-Fluorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2387901.png)

![furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2387906.png)
![N-(2-chlorobenzyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2387909.png)
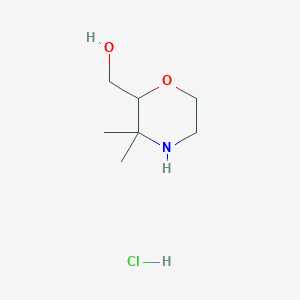
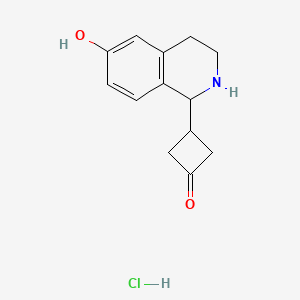


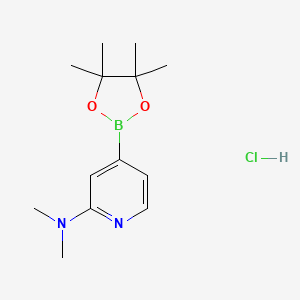
![3-Phenyl-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2387918.png)
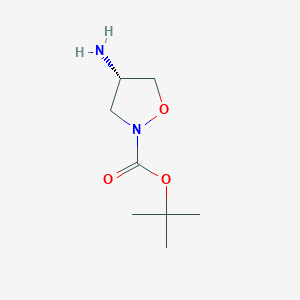
![2,6-dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine](/img/structure/B2387920.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2387922.png)
![N~4~-(4-ethoxyphenyl)-N~6~-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2387923.png)